Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
Description
This compound features a hybrid structure combining a substituted indole ring and a piperidine-carboxylate ester. Key structural elements include:
- A 3Z-configuration imino group bridging a 3-fluorophenyl substituent and an indole moiety.
- A piperidine-4-carboxylate ester side chain, which may influence solubility and membrane permeability.
Properties
Molecular Formula |
C23H24FN3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(3-fluorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H24FN3O3/c1-2-30-23(29)16-10-12-26(13-11-16)15-27-20-9-4-3-8-19(20)21(22(27)28)25-18-7-5-6-17(24)14-18/h3-9,14,16H,2,10-13,15H2,1H3 |
InChI Key |
OFSWOAKSLCJGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the fluorophenyl group and the piperidine ring through various substitution and coupling reactions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and automated processes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups or modify the existing structure.
Scientific Research Applications
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in various physiological processes . The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues from High-Throughput Screening
lists compounds with similarity scores (0.60–0.95) to the target molecule, emphasizing shared motifs:
| CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|
| 473927-64-9 | 0.95 | Replaces the fluorophenyl-imino group with a 4-methoxyphenyl-pyrazolo[3,4-c]pyridine core |
| 536759-91-8 | 0.92 | Lacks the piperidine-carboxylate ester; features a tetrahydro-1H-pyrazolo[3,4-c]pyridine |
| 503614-92-4 | 0.91 | Substitutes the indole ring with a pyridazinone scaffold |
| 147770-06-7 | 0.95 | Retains the indole core but modifies the side chain to a phenylpyrazole system |
Key Observations :
- Higher similarity scores (≥0.90) correlate with retention of the indole or pyrazole heterocycle and ester functionalities.
- The piperidine-4-carboxylate ester appears critical for differentiating pharmacokinetic properties (e.g., solubility, metabolic stability) compared to analogues lacking this group .
Functional Analogues in Pesticide Chemistry
highlights compounds like fipronil and ethiprole , which share trifluoromethyl and sulfinyl groups. While structurally distinct from the target molecule, these compounds underscore the importance of fluorinated aromatic systems in enhancing binding affinity and resistance to enzymatic degradation. However, the target compound’s indole-piperidine framework may offer unique advantages in selectivity compared to pyrazole-based pesticides .
Ethyl Piperazine/Piperidine Carboxylate Derivatives
describes ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate (CAS 6782-13-4), which shares the ethyl carboxylate ester and indole components but differs in:
- Replacement of the piperidine ring with piperazine .
- Addition of a hydroxy group and pyridinylmethyl substituent.
This comparison highlights that minor modifications (e.g., piperidine vs.
Biological Activity
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole core, which is recognized for its significant biological activity, particularly in pharmacology. The presence of a piperidine ring and various substituents enhances its chemical properties and therapeutic potential.
1. Anticancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Antimicrobial Effects
The compound has shown promising antimicrobial activity against several pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and may contribute to the development of new antimicrobial agents.
3. Neuropharmacological Potential
This compound interacts with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders and other neuropsychiatric conditions. This interaction profile may enhance its efficacy in managing depression and anxiety disorders.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. The indole core is known to bind with high affinity to multiple receptors, leading to downstream effects that alter cellular functions. For instance:
- Serotonin Receptor Interaction : This interaction may enhance serotonergic signaling, which is crucial for mood regulation.
- Dopamine Receptor Modulation : By affecting dopaminergic pathways, the compound might influence reward-related behaviors and cognitive functions.
Table: Summary of Biological Studies on this compound
Q & A
Basic Question: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Synthetic Pathway : The compound is typically synthesized via a multi-step route involving:
- Formation of the indole-imine scaffold through condensation of 3-fluoroaniline with an activated indole precursor under acidic conditions.
- Alkylation of the indole nitrogen using a piperidine-4-carboxylate derivative, often mediated by a coupling agent like EDCI or DCC in anhydrous DMF .
- Final esterification or functional group interconversion to stabilize the carboxylate moiety.
- Optimization Strategies :
- Temperature Control : Maintaining ≤60°C during imine formation prevents side reactions (e.g., hydrolysis) .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in alkylation steps .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates, confirmed via TLC .
Basic Question: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the indole NH (~δ 10.5 ppm), piperidine protons (δ 1.2–3.0 ppm), and the fluorophenyl aromatic protons (δ 6.7–7.2 ppm with coupling patterns) .
- ¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and imine carbon (δ ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the Z-configuration of the imine group .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (indole C=O) confirm functional groups .
Advanced Question: How does the compound’s Z-configuration influence its biological activity, and what methods validate this stereochemistry?
Methodological Answer:
- Stereochemical Impact : The (3Z)-imine configuration enhances binding to target enzymes (e.g., kinase inhibitors) by aligning fluorophenyl and indole moieties in a planar orientation, critical for π-π stacking interactions .
- Validation Methods :
- NOESY NMR : Cross-peaks between the imine proton and adjacent indole protons confirm spatial proximity, supporting the Z-configuration .
- X-ray Crystallography : Resolves the dihedral angle between the imine and fluorophenyl groups (typically <10° for Z-isomers) .
Advanced Question: What strategies resolve contradictions in reported IC₅₀ values across enzyme inhibition assays?
Methodological Answer:
- Source of Variability : Differences in assay conditions (e.g., ATP concentration, pH) or enzyme isoforms (e.g., wild-type vs. mutant kinases) .
- Mitigation Approaches :
- Standardized Protocols : Use fixed ATP levels (1 mM) and buffer systems (Tris-HCl, pH 7.5) for comparative studies .
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability, with p < 0.05 indicating significant differences .
- Orthogonal Assays : Validate results using thermal shift assays (TSA) to measure target binding affinity independently .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Critical Modifications :
- Piperidine Substituents : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility without compromising blood-brain barrier penetration .
- Fluorophenyl Replacement : Substituting with trifluoromethyl groups enhances metabolic stability by reducing CYP450-mediated oxidation .
- In Silico Tools :
- Molecular Dynamics (MD) : Simulates ligand-receptor binding to prioritize analogs with lower free energy (ΔG < -10 kcal/mol) .
- ADMET Prediction : Software like SwissADME forecasts bioavailability and toxicity profiles .
Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How does the compound’s stability under physiological conditions impact its efficacy in in vivo models?
Methodological Answer:
- Degradation Pathways :
- Stability Testing :
- Plasma Incubation : Monitor degradation via LC-MS over 24 hours (t₁/₂ > 6 hours desirable) .
Advanced Question: What computational methods predict the compound’s binding mode to atypical protein kinases?
Methodological Answer:
- Docking Protocols :
- Software : AutoDock Vina or Schrödinger Glide docks the compound into kinase ATP-binding pockets, scoring poses with MM-GBSA .
- Key Interactions : Hydrogen bonds between the indole C=O and kinase hinge region (e.g., Glu95 in PKA) .
- Validation : Compare predicted binding poses with cryo-EM or crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
